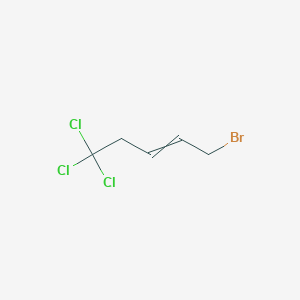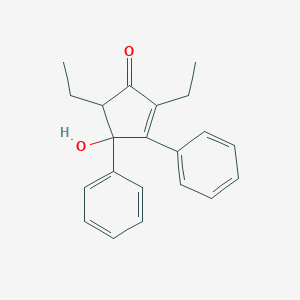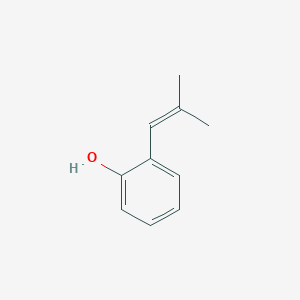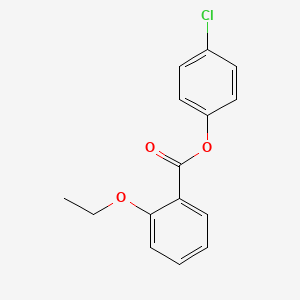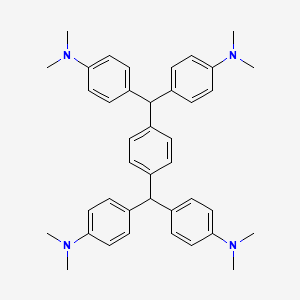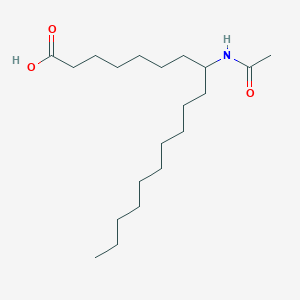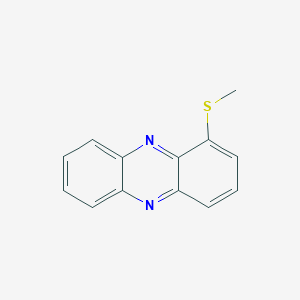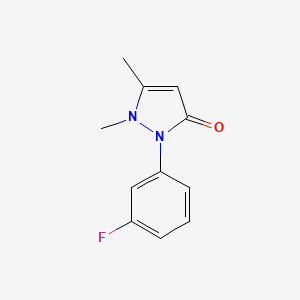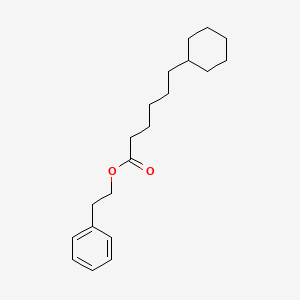
Tetragermetane, octamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetragermetane, octamethyl- is a chemical compound with the molecular formula C8H24Ge4 It is a member of the organogermanium compounds, which are characterized by the presence of germanium atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetragermetane, octamethyl- typically involves the reaction of germanium tetrachloride with methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
GeCl4+4CH3Li→Ge(CH3)4+4LiCl
The reaction is usually conducted at low temperatures to control the reactivity of the organolithium or organomagnesium reagents. The product, Tetragermetane, octamethyl-, is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Tetragermetane, octamethyl- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetragermetane, octamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methyl groups in Tetragermetane, octamethyl- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to prevent over-reduction.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions. These reactions are often conducted in polar solvents to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tetragermetane, octamethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is being conducted on the potential biological activity of organogermanium compounds, including their use as antioxidants and anticancer agents.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic potential, although more research is needed to confirm their efficacy and safety.
Industry: Tetragermetane, octamethyl- is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which Tetragermetane, octamethyl- exerts its effects depends on the specific application. In chemical reactions, the germanium atoms can act as electron donors or acceptors, facilitating various types of chemical transformations. In biological systems, the compound may interact with cellular components, such as proteins and nucleic acids, through coordination bonds or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclotetrasiloxane, octamethyl-: This compound has a similar structure but contains silicon atoms instead of germanium. It is used in cosmetics and as a precursor for silicone polymers.
Octamethylcyclotetrasiloxane: Another silicon-based compound with similar applications in the production of silicone materials.
Uniqueness
Tetragermetane, octamethyl- is unique due to the presence of germanium atoms, which impart different electronic and chemical properties compared to silicon-based compounds. This makes it valuable for specific applications in electronics and materials science where the properties of germanium are advantageous.
Propiedades
Número CAS |
6181-20-0 |
|---|---|
Fórmula molecular |
C8H24Ge4 |
Peso molecular |
410.8 g/mol |
InChI |
InChI=1S/4C2H6Ge/c4*1-3-2/h4*1-2H3 |
Clave InChI |
IRERPMNUZIEXLK-UHFFFAOYSA-N |
SMILES canónico |
C[Ge]C.C[Ge]C.C[Ge]C.C[Ge]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
